(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide
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Overview
Description
(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thiazinane ring, a thiophene group, and a hexyloxyphenyl moiety, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide typically involves multiple steps, including the formation of the thiazinane ring and the introduction of the hexyloxyphenyl and thiophene groups. Common synthetic routes may involve the use of reagents such as hydrazine derivatives, thiophene aldehydes, and hexyloxybenzaldehyde under specific reaction conditions like refluxing in organic solvents.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
(2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the thiazinane ring can be reduced to form alcohols.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Electrophiles like bromine or nitronium ions in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Brominated or nitrated phenyl derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Researchers can modify its structure to enhance its biological efficacy and study its interactions with biological targets.
Medicine
Potential applications in medicine include the development of new therapeutic agents. The compound’s structure can be optimized to improve its pharmacokinetic and pharmacodynamic properties, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The exact pathways and targets depend on the specific application and the modifications made to the compound’s structure.
Comparison with Similar Compounds
Similar Compounds
Ethyl acetoacetate: A simpler compound used in various organic syntheses.
Disilane-bridged architectures: Compounds with unique electronic structures and applications in materials science.
Uniqueness
What sets (2E)-N-[4-(hexyloxy)phenyl]-4-oxo-2-{(2E)-[1-(thiophen-2-yl)ethylidene]hydrazinylidene}-1,3-thiazinane-6-carboxamide apart is its complex structure, which combines multiple functional groups. This complexity allows for a wide range of chemical modifications and applications, making it a versatile compound in scientific research.
Properties
Molecular Formula |
C23H28N4O3S2 |
---|---|
Molecular Weight |
472.6 g/mol |
IUPAC Name |
(2E)-N-(4-hexoxyphenyl)-4-oxo-2-[(E)-1-thiophen-2-ylethylidenehydrazinylidene]-1,3-thiazinane-6-carboxamide |
InChI |
InChI=1S/C23H28N4O3S2/c1-3-4-5-6-13-30-18-11-9-17(10-12-18)24-22(29)20-15-21(28)25-23(32-20)27-26-16(2)19-8-7-14-31-19/h7-12,14,20H,3-6,13,15H2,1-2H3,(H,24,29)(H,25,27,28)/b26-16+ |
InChI Key |
OAUZLVPBLLINTE-WGOQTCKBSA-N |
Isomeric SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)N/C(=N\N=C(/C)\C3=CC=CS3)/S2 |
Canonical SMILES |
CCCCCCOC1=CC=C(C=C1)NC(=O)C2CC(=O)NC(=NN=C(C)C3=CC=CS3)S2 |
Origin of Product |
United States |
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